molecular formula C12H13NO2S B14891345 2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide

2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14891345
M. Wt: 235.30 g/mol
InChI Key: JJKQAJBPRIKASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide is a sulfur-containing acetamide derivative characterized by a 4-methoxyphenylthio group and a propargyl (prop-2-yn-1-yl) amine substituent. The 4-methoxyphenyl group enhances solubility and modulates electronic properties, while the propargyl moiety introduces reactivity for further functionalization.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-prop-2-ynylacetamide

InChI

InChI=1S/C12H13NO2S/c1-3-8-13-12(14)9-16-11-6-4-10(15-2)5-7-11/h1,4-7H,8-9H2,2H3,(H,13,14)

InChI Key

JJKQAJBPRIKASS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-methoxythiophenol with propargylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the thioether linkage: 4-methoxythiophenol reacts with propargylamine in the presence of a base such as sodium hydroxide to form the thioether intermediate.

    Acetylation: The thioether intermediate is then acetylated using acetic anhydride to yield 2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial processes would incorporate purification steps like recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)thio)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Structural Differences Reported Biological Activities Source
2-((4-Methoxyphenyl)thio)-N-(4-methoxyphenyl)acetamide (9m) Replaces propargyl with 4-methoxyphenyl group Anticancer (in silico studies suggest kinase inhibition)
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (26) Bromophenyl substituent and triazinoindole core Antitumor activity in cell-based assays (purity >95%)
2-((1-Allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Allyl and imidazole-thiazole hybrid structure Potential enzyme inhibition (structural similarity to kinase inhibitors)
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) Chlorophenyl and nitrophenyl-thiadiazole motifs Induces apoptosis in glioma cells via Akt inhibition (92.36% efficacy)
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide (3.1.3) Benzothiazole-thiazolidinone hybrid with chlorophenoxy group Potent antitumor activity (most active in its series)

Key Insights from Structural Comparisons

Substituent Effects: Electron-withdrawing groups (e.g., nitro in compound 3 ) enhance apoptotic activity, while electron-donating groups (e.g., methoxy in 9m ) improve solubility and target affinity. Heterocyclic cores (e.g., triazinoindole in compound 26 or benzothiazole in 3.1.3 ) significantly influence potency by enabling π-π stacking and hydrogen bonding with biological targets.

Biological Activity Trends :

  • Propargyl-containing analogs (e.g., the target compound) are understudied compared to allyl or aryl variants but offer unique reactivity for prodrug strategies.
  • Thiadiazole and thiazole derivatives (e.g., compounds 3 and 3.1.3 ) exhibit superior Akt and kinase inhibition, critical for anticancer applications.

Synthetic Accessibility :

  • Bromo- and chloro-substituted analogs (e.g., compound 26 ) require harsh conditions for coupling, whereas methoxy derivatives (e.g., 9m ) are synthesized more efficiently.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.